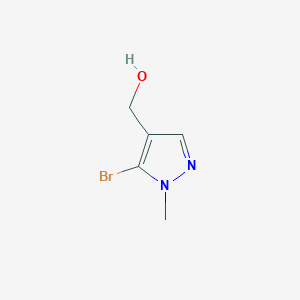
2-bromo-5-(difluoromethoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(difluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H5BrF2O3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 of the benzene ring are replaced by a bromine atom and a difluoromethoxy group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-5-(difluoromethoxy)benzoic acid typically involves the bromination of 5-(difluoromethoxy)benzoic acid. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-(difluoromethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or borane.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed:
- Substituted benzoic acids
- Alcohol derivatives
- Coupled products with various functional groups
Scientific Research Applications
2-Bromo-5-(difluoromethoxy)benzoic acid is utilized in several scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: Potential use in the development of new drugs targeting specific biological pathways.
Industry: As an intermediate in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-bromo-5-(difluoromethoxy)benzoic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets such as proteins or nucleic acids. The difluoromethoxy group can enhance the compound’s binding affinity and specificity, while the bromine atom can participate in halogen bonding interactions .
Comparison with Similar Compounds
- 2-Bromo-5-fluorobenzoic acid
- 2-Bromo-5-methoxybenzoic acid
- 2-Bromo-5-trifluoromethylbenzoic acid
Comparison: 2-Bromo-5-(difluoromethoxy)benzoic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties compared to similar compounds. This can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound in various research applications .
Properties
CAS No. |
1427373-00-9 |
|---|---|
Molecular Formula |
C8H5BrF2O3 |
Molecular Weight |
267.02 g/mol |
IUPAC Name |
2-bromo-5-(difluoromethoxy)benzoic acid |
InChI |
InChI=1S/C8H5BrF2O3/c9-6-2-1-4(14-8(10)11)3-5(6)7(12)13/h1-3,8H,(H,12,13) |
InChI Key |
DOFWCBUILGUUQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)C(=O)O)Br |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



